4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene
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Overview
Description
4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a bromomethyl group at the 4-position and a fluorine atom at the 7-position on the indene ring. Indene derivatives are known for their diverse chemical properties and applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene typically involves the bromination of a suitable precursor. One common method is the bromination of 7-fluoro-2,3-dihydro-1H-indene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and sodium alkoxide are commonly used under mild to moderate conditions (room temperature to 80°C) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as azides, thiols, and ethers.
Oxidation: Carboxylic acids and ketones.
Reduction: Methyl derivatives.
Scientific Research Applications
4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene involves its interaction with specific molecular targets and pathways. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of biologically active derivatives. These derivatives may interact with enzymes, receptors, or other biomolecules, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzoic acid: Similar in structure but contains a carboxylic acid group instead of the indene ring.
4-(Bromomethyl)-2,3-dihydro-1H-indene: Lacks the fluorine atom at the 7-position.
7-Fluoro-2,3-dihydro-1H-indene: Lacks the bromomethyl group at the 4-position.
Uniqueness
4-(Bromomethyl)-7-fluoro-2,3-dihydro-1H-indene is unique due to the presence of both the bromomethyl and fluorine substituents on the indene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications in research and industry .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene involves the bromination of 7-fluoro-2,3-dihydro-1H-indene followed by the reaction of the resulting intermediate with formaldehyde in the presence of a strong acid catalyst.", "Starting Materials": [ "7-fluoro-2,3-dihydro-1H-indene", "Bromine", "Formaldehyde", "Strong acid catalyst (e.g. HCl)" ], "Reaction": [ "Step 1: Bromination of 7-fluoro-2,3-dihydro-1H-indene using bromine as the brominating agent in the presence of a suitable solvent (e.g. dichloromethane) and a Lewis acid catalyst (e.g. FeBr3). This yields 4-bromo-7-fluoro-2,3-dihydro-1H-indene.", "Step 2: Reaction of 4-bromo-7-fluoro-2,3-dihydro-1H-indene with formaldehyde in the presence of a strong acid catalyst (e.g. HCl) and a suitable solvent (e.g. ethanol). This yields 4-(bromomethyl)-7-fluoro-2,3-dihydro-1H-indene." ] } | |
CAS No. |
2731010-35-6 |
Molecular Formula |
C10H10BrF |
Molecular Weight |
229.1 |
Purity |
95 |
Origin of Product |
United States |
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